molecular formula C13H15N3O4 B15064363 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one CAS No. 828258-23-7

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one

Cat. No.: B15064363
CAS No.: 828258-23-7
M. Wt: 277.28 g/mol
InChI Key: RWWCKIRNEITJRF-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is an organic compound that features a quinazolinone core substituted with an aziridine ring and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one typically involves the reaction of 5,6,7-trimethoxy-4(1H)-quinazolinone with aziridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the aziridine ring onto the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one involves the alkylation of DNA, leading to the formation of DNA cross-links. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aziridin-1-yl)-5,6,7-trimethoxyquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to other aziridine-containing compounds.

Properties

CAS No.

828258-23-7

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-(aziridin-1-yl)-5,6,7-trimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N3O4/c1-18-8-6-7-9(11(20-3)10(8)19-2)12(17)15-13(14-7)16-4-5-16/h6H,4-5H2,1-3H3,(H,14,15,17)

InChI Key

RWWCKIRNEITJRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(NC2=O)N3CC3)OC)OC

Origin of Product

United States

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